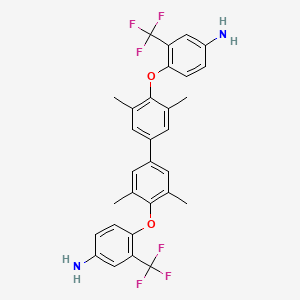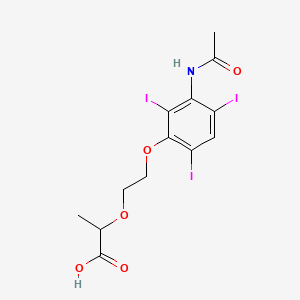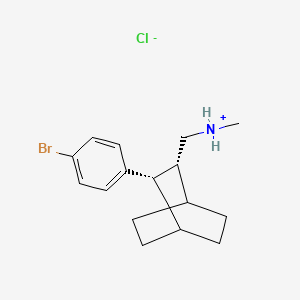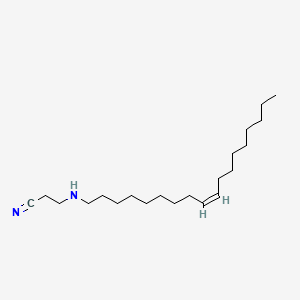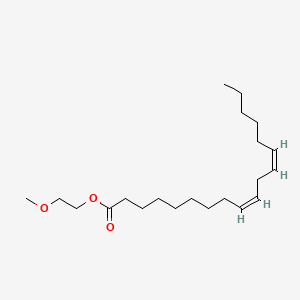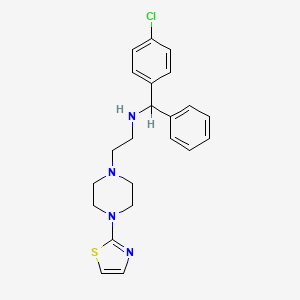![molecular formula C14H11BrN2O B13759585 [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and pharmacological activities. The presence of the bromo group and the imidazo[1,2-a]pyridine moiety in its structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions to yield different products. For instance, in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP), the reaction proceeds via C–C bond cleavage to form N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate with TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of solvents and reagents, as well as reaction conditions, would need to be optimized for large-scale production.
化学反応の分析
Types of Reactions
[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromo group or other parts of the molecule.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
科学的研究の応用
[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
N-(pyridin-2-yl)amides: Another class of compounds synthesized from similar starting materials and having comparable biological activities.
Uniqueness
The uniqueness of [3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the methanol moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C14H11BrN2O |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
[3-(6-bromoimidazo[1,2-a]pyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C14H11BrN2O/c15-12-4-5-14-16-13(8-17(14)7-12)11-3-1-2-10(6-11)9-18/h1-8,18H,9H2 |
InChIキー |
FJJUFFAFCOZXTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)

![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

